molecular formula C12H19ClN2O2 B11856227 tert-Butyl 2-aminobenzylcarbamate hydrochloride

tert-Butyl 2-aminobenzylcarbamate hydrochloride

Cat. No.: B11856227
M. Wt: 258.74 g/mol
InChI Key: RTSXQTAHNMSDMY-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-aminobenzylcarbamate hydrochloride typically involves the reaction of 2-aminobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting tert-Butyl 2-aminobenzylcarbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-aminobenzylcarbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used in the synthesis of peptide and protein derivatives. It serves as a protecting group for amino acids during peptide synthesis .

Medicine: It is used in the synthesis of compounds with potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 2-aminobenzylcarbamate hydrochloride involves its reactivity with various functional groups. The amino group can form covalent bonds with electrophiles, while the carbamate group can undergo hydrolysis to release the active amine. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and stability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-aminobenzylcarbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterpart .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H

InChI Key

RTSXQTAHNMSDMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1N.Cl

Origin of Product

United States

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